Molecular Weight and Size: 41% Increase Over Primary Amide Analog Alters Passive Permeability and Pharmacokinetic Parameters
The target compound (MW 340.4 g/mol, C₂₀H₂₄N₂O₃) is substantially larger than its closest commercially available structural analog, 2'-carbamoyl-[1,1'-biphenyl]-2-carboxylic acid (CAS 6747-35-9; MW 241.24 g/mol, C₁₄H₁₁NO₃) . This represents a molecular weight increase of 99.16 g/mol (+41.1%). In drug discovery, exceeding MW 300–350 generally correlates with reduced passive membrane permeability and altered oral bioavailability potential. The additional diethylaminoethyl group adds 8 heavy atoms, 3 rotatable bonds, and a tertiary amine, collectively increasing the topological polar surface area and hydrogen-bond acceptor count relative to the primary amide analog.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 340.4 g/mol (C₂₀H₂₄N₂O₃) |
| Comparator Or Baseline | 2'-Carbamoyl-[1,1'-biphenyl]-2-carboxylic acid (CAS 6747-35-9): 241.24 g/mol (C₁₄H₁₁NO₃) |
| Quantified Difference | +99.16 g/mol (+41.1% larger) |
| Conditions | Exact mass comparison using standard atomic weights |
Why This Matters
A 41% molecular weight difference between these two compounds means any assay or synthetic protocol optimized for one will not transfer directly to the other without re-optimization of concentration, stoichiometry, and solvent conditions.
